molecular formula C2H5HgO4S B12663031 Mercury(1+) ethyl sulphate CAS No. 71720-55-3

Mercury(1+) ethyl sulphate

Cat. No.: B12663031
CAS No.: 71720-55-3
M. Wt: 325.72 g/mol
InChI Key: XSAODWINFUJGBE-UHFFFAOYSA-M
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Description

Preparation Methods

The synthesis of Mercury(1+) ethyl sulphate typically involves the reaction of ethyl alcohol with mercury(II) sulfate under controlled conditions. The reaction is carried out in an acidic medium, often using sulfuric acid as a catalyst. The process involves the formation of an intermediate ethyl sulfate, which then reacts with mercury ions to form the final product .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully monitored to ensure the purity and yield of the product.

Chemical Reactions Analysis

Mercury(1+) ethyl sulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

    Oxidation: this compound can be oxidized to form mercury(II) compounds. This reaction typically requires strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to elemental mercury using reducing agents like sodium borohydride or zinc in acidic conditions.

    Substitution: this compound can undergo substitution reactions where the ethyl group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) sulfate, while reduction produces elemental mercury.

Scientific Research Applications

Mercury(1+) ethyl sulphate has several scientific research applications:

Mechanism of Action

The mechanism of action of Mercury(1+) ethyl sulphate involves its interaction with sulfhydryl groups in proteins and enzymes. This interaction can inhibit the activity of these biomolecules, leading to various biological effects. The compound’s high affinity for sulfhydryl groups makes it a potent inhibitor of enzymes that rely on these groups for their catalytic activity .

Comparison with Similar Compounds

Mercury(1+) ethyl sulphate can be compared with other organomercury compounds such as methylmercury, ethylmercury, and dimethylmercury. While all these compounds share the presence of a mercury-carbon bond, they differ in their chemical properties and biological effects:

Properties

CAS No.

71720-55-3

Molecular Formula

C2H5HgO4S

Molecular Weight

325.72 g/mol

IUPAC Name

ethyl sulfate;mercury(1+)

InChI

InChI=1S/C2H6O4S.Hg/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1

InChI Key

XSAODWINFUJGBE-UHFFFAOYSA-M

Canonical SMILES

CCOS(=O)(=O)[O-].[Hg+]

Origin of Product

United States

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